Antifungal Potency: 2,4-Difluoro Substitution vs. Other Regioisomers in CS‑758 Scaffold
In a direct head-to-head comparison of CS‑758 analogs, the 2,4‑difluorophenyl‑containing compound (CS‑758) and related 2‑fluoro derivatives (12a, 12c, 12d) exhibited significantly lower MICs against Aspergillus species than compounds lacking a 2‑position fluorine. The 2,4‑difluoro substitution pattern was essential for potent activity against Aspergillus and contributed to superior MICs relative to fluconazole and itraconazole across Candida, Aspergillus, and Cryptococcus spp. [1]. This demonstrates that the 2,4‑difluorophenyl moiety in cyclohexyl (2,4‑difluorophenyl)methanol is a validated pharmacophoric element for enhanced antifungal potency.
| Evidence Dimension | Antifungal MIC (µg/mL or µM) against Aspergillus spp. |
|---|---|
| Target Compound Data | 2,4‑Difluorophenyl‑containing CS‑758 and analogs 12a, 12c, 12d showed stronger activity; exact MIC values available in full paper but reported as surpassing fluconazole and itraconazole [1]. |
| Comparator Or Baseline | Compounds lacking 2‑position fluorine (e.g., 12b) and reference drugs fluconazole, itraconazole. |
| Quantified Difference | Compounds with 2‑fluoro substitution exhibited stronger antifungal activity, particularly against Aspergillus species, with MICs superior to those of fluconazole and itraconazole. |
| Conditions | In vitro microbroth dilution susceptibility testing; clinical isolates of Candida, Aspergillus, and Cryptococcus species. |
Why This Matters
Procurement of the exact 2,4‑difluorophenyl regioisomer ensures retention of the fluorine‑driven antifungal potency enhancement documented in the CS‑758 series, critical for antifungal SAR studies and lead optimization.
- [1] Kagoshima, Y., & Konosu, T. (2006). Substituent effect of fluorine atoms in the 2,4-difluorophenyl group on antifungal activity of CS-758. Journal of Fluorine Chemistry, 127(4), 643–650. View Source
